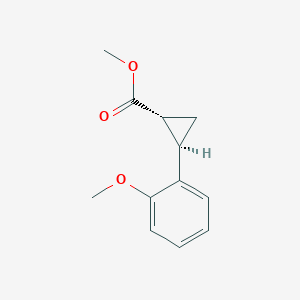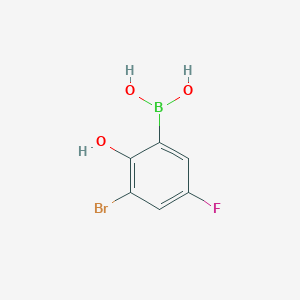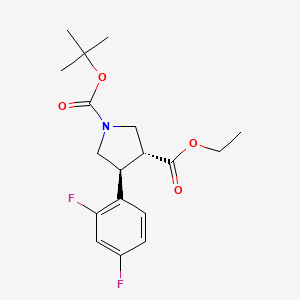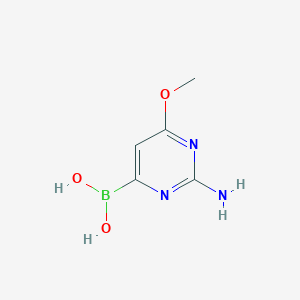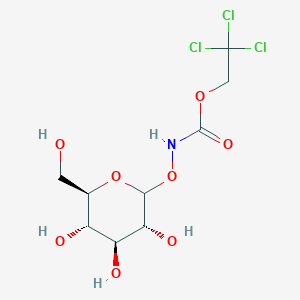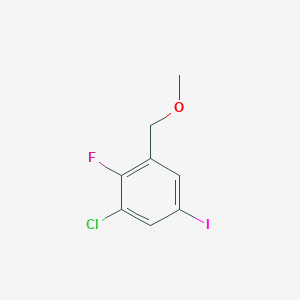![molecular formula C10H15NO6S2 B14033499 Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester CAS No. 153596-52-2](/img/structure/B14033499.png)
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is a chemical compound known for its unique structure and properties It is an ester derivative of sulfuric acid, featuring a phenylaminoethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester typically involves the reaction of sulfuric acid with 2-(2-phenylaminoethanesulfonyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester .
化学反応の分析
Types of Reactions
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester has several scientific research applications:
作用機序
The mechanism of action of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester involves its interaction with molecular targets through its ester and phenylamino groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a precursor to active intermediates that exert their effects through specific pathways .
類似化合物との比較
Similar Compounds
Sulfuric acid mono-[2-(2-aminoethanesulfonyl)ethyl] ester: Similar in structure but with an amino group instead of a phenylamino group.
Sulfuric acid mono-[2-(2-hydroxyethanesulfonyl)ethyl] ester: Features a hydroxy group instead of a phenylamino group.
Uniqueness
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is unique due to its phenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
特性
CAS番号 |
153596-52-2 |
|---|---|
分子式 |
C10H15NO6S2 |
分子量 |
309.4 g/mol |
IUPAC名 |
2-(2-anilinoethylsulfonyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15NO6S2/c12-18(13,9-7-17-19(14,15)16)8-6-11-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15,16) |
InChIキー |
PTQMVTWYHWFMEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)CCOS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


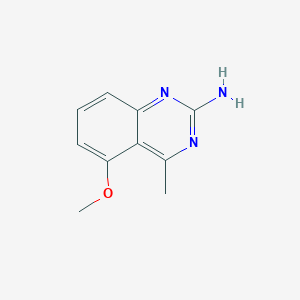
![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)

![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
